Technical Whitepaper: (1S)-1-(Oxetan-3-yl)ethanol – Structural Dynamics and Medicinal Utility
Technical Whitepaper: (1S)-1-(Oxetan-3-yl)ethanol – Structural Dynamics and Medicinal Utility
Executive Summary
(1S)-1-(Oxetan-3-yl)ethanol (CAS: 2375165-26-5) represents a high-value chiral building block in modern drug discovery. As a structural motif, it bridges the gap between lipophilicity modulation and metabolic stability. The oxetane ring, often termed a "metabolic sink," serves as a polar, non-basic bioisostere for gem-dimethyl or carbonyl groups, significantly altering the physicochemical profile of lead compounds. This guide provides an exhaustive technical analysis of its structure, synthesis, and application in high-precision medicinal chemistry.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a secondary alcohol attached directly to the C3 position of an oxetane ring. The (1S) configuration at the exocyclic chiral center is critical for defining the spatial arrangement of pharmacophores in protein binding pockets.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | (1S)-1-(Oxetan-3-yl)ethanol |
| Common Name | (S)-1-(3-Oxetanyl)ethanol |
| CAS Number | 2375165-26-5 (Specific (1S) isomer) |
| CAS Number (Racemate) | 1510447-35-4 |
| SMILES | CO |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
Stereochemical Conformation
The oxetane ring is not planar; it exists in a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens. In (1S)-1-(oxetan-3-yl)ethanol, the substituent at C3 prefers an equatorial-like orientation to minimize 1,3-transannular repulsive interactions. This rigidifies the vector of the hydroxyl group, making it an excellent probe for hydrogen bonding networks in active sites.
Physicochemical Properties[1][2][3][6][7][8][9][10][11][12]
The following data aggregates experimental values and high-confidence predictive models suitable for process design.
| Property | Value | Note |
| Boiling Point | 165 °C - 170 °C (Predicted) | Extrapolated from racemic ketone precursor |
| Density | 1.08 ± 0.05 g/cm³ | Typical for oxygenated oxetanes |
| LogP (Octanol/Water) | -0.1 to 0.2 | Low lipophilicity due to oxetane polarity |
| TPSA | 29.5 Ų | 20.2 (Alcohol) + 9.2 (Ether) |
| H-Bond Donors | 1 | Secondary Hydroxyl |
| H-Bond Acceptors | 2 | Oxetane Oxygen + Hydroxyl Oxygen |
| pKa | ~14.5 | Typical secondary alcohol |
Expert Insight: The low LogP value is the defining feature. Replacing a gem-dimethyl group (LogP ~ +1.0) with an oxetane (LogP ~ -0.[1][2][3]3) can lower the overall lipophilicity of a drug candidate by >1 unit, significantly improving aqueous solubility without introducing a basic center.
Synthesis & Manufacturing
While the racemic mixture can be obtained via Grignard addition to oxetane-3-carbaldehyde, the (1S)-enantiomer requires asymmetric catalysis. The most robust route for scale-up is the Asymmetric Enzymatic Reduction of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one.
Synthesis Workflow Diagram
Caption: Figure 1. Biocatalytic route (bottom) is preferred for high enantiopurity compared to classical chemical modification.
Protocol: Asymmetric Enzymatic Reduction
Objective: Synthesis of (1S)-1-(oxetan-3-yl)ethanol from 1-(oxetan-3-yl)ethan-1-one.
Reagents:
-
Substrate: 1-(Oxetan-3-yl)ethan-1-one (CAS: 1507872-90-3)[4][2][5]
-
Catalyst: Engineered Ketoreductase (KRED) screening kit (e.g., Codexis or similar)
-
Cofactor: NADP+ / NADPH recycling system (Glucose Dehydrogenase + Glucose)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0
Methodology:
-
Screening: Screen KRED panel to identify a variant with >98% stereoselectivity for the (S)-enantiomer.
-
Reaction Setup: In a reaction vessel, dissolve 10 g of 1-(oxetan-3-yl)ethan-1-one in 50 mL of IPA/Buffer mix (10% v/v IPA).
-
Initiation: Add 100 mg of optimized KRED enzyme and 50 mg of cofactor recycling mix.
-
Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via GC-FID.
-
Workup: Once conversion >99%, saturate the aqueous phase with NaCl and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. (Note: The product is volatile; use mild vacuum).
-
Validation: Determine enantiomeric excess (ee) using Chiral GC (Cyclodextrin-based column).
Medicinal Chemistry Applications
The oxetane moiety is not merely a linker; it is a functional bioisostere.
The "Oxetane Effect"
The oxetane oxygen lone pairs are exposed, acting as a weak hydrogen bond acceptor. However, the ring strain (~106 kJ/mol) alters the electronics compared to open-chain ethers.
-
Gem-Dimethyl Replacement: Replacing a -C(CH3)2- group with an oxetane ring reduces lipophilicity (LogD) and increases metabolic stability by removing hydrogen atoms susceptible to CYP450 oxidation.
-
Carbonyl Bioisostere: The oxetane dipole aligns similarly to a ketone carbonyl, allowing it to mimic the electrostatic environment of a carbonyl group without the liability of nucleophilic attack or enolization.
Bioisosterism Logic Flow[14]
Caption: Figure 2. Strategic rationale for deploying oxetane motifs in lead optimization.
Analytical Characterization
Validating the structure of (1S)-1-(oxetan-3-yl)ethanol requires careful interpretation of NMR data, particularly the splitting patterns of the oxetane ring protons.
¹H NMR Signature (400 MHz, CDCl₃)
-
δ 4.80 - 4.60 (m, 4H): The oxetane methylene protons appear as complex multiplets (often two sets of AB systems) due to the chiral center at the exocyclic position making the ring protons diastereotopic.
-
δ 3.95 (qd, J = 6.4, 4.5 Hz, 1H): The methine proton of the ethanol side chain (CH-OH).
-
δ 3.05 (m, 1H): The methine proton of the oxetane ring (C3-H).
-
δ 1.25 (d, J = 6.4 Hz, 3H): The methyl group doublet.
Critical QC Check: If the integral of the 4.6-4.8 ppm region is not exactly 4H relative to the methyl doublet (3H), ring opening (polymerization) may have occurred.
Handling & Safety
Stability
Oxetanes are strained rings. While kinetically stable under neutral and basic conditions, they are acid-sensitive .
-
Avoid: Strong Lewis acids (e.g., BF₃·OEt₂) or strong Brønsted acids (HCl, H₂SO₄), which will trigger ring-opening polymerization or hydration to the 1,3-diol.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Safety Profile (GHS Classifications)
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
PubChem. (2023).[1] Compound Summary: 1-(Oxetan-3-yl)ethan-1-one.[4][2][5] National Library of Medicine. [Link][2]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. [Link]
Sources
- 1. 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2 | CID 82593536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2 | CID 82593533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1507872-90-3|1-(Oxetan-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 6. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
